molecular formula C10H13FN2O2 B070831 Tert-butyl (6-fluoropyridin-3-yl)carbamate CAS No. 171178-41-9

Tert-butyl (6-fluoropyridin-3-yl)carbamate

Cat. No. B070831
Key on ui cas rn: 171178-41-9
M. Wt: 212.22 g/mol
InChI Key: FXGNEIOGSGKPFL-UHFFFAOYSA-N
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Patent
US06313292B1

Procedure details

A mechanically stirred solution of 63.67 g (300 mmol) of 5-[N-(tert-butoxycarbonyl)amino]-2-fluoropyridine, 115 mL of N,N,N′,N′-tetramethyl-ethylenediamine, and 1.8 L of dry diethyl ether was cooled to −78° C. in a Nestar refrigeration unit. n-Butyl lithium (72 mL of a 10 molar solution in hexanes) was added dropwise at such a rate so as to maintain the internal reaction temperature below −60° C. The resultant red-colored solution was stored at −40° C. for 16 hours, recooled to −78° C., then charged for ca. 20 minutes with dry carbon dioxide gas introduced via a spurge tube with the rate of bubbling adjusted so as to maintain the internal reaction temperature below −40° C. The reaction flask was removed from the bath and allowed to warm to room temperature over ca. 1 hour. The orange mixture was poured into 700 mL of cold dilute aqueous sodium hydroxide (final pH=12.5). The layers were separated, and the aqueous layer was further extracted with 2×400 mL of diethyl ether. The aqueous layer was ice cooled and acidified to ca. pH 6 with aqueous hydrochloric acid. A sticky precipitate was filtered off, then the filtrate was again ice cooled and further acidified to pH 3.0. A light yellow precipitate was collected by filtration, washed with 200 mL of water, then redissolved in 1 L of 5% aqueous sodium hydroxide. Insoluble matter was removed by filtration and the two-stage acidification/precipitation described above was repeated on the filtrate to provide 36.9 g (47%) of the dried product as a beige solid, mp 253-257° C. (dec). 1 H NMR in deuterated dimethylsulfoxide [(CD3)2SO]: δ9.83 ppm (s, 1H), 8.85 (s, 1H), 7.49 (d, JH-F=2.8 Hz, 1H), 1.48 (s, 9H).
Quantity
63.67 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
47%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:10]=[CH:11][C:12]([F:15])=[N:13][CH:14]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CN(C)CCN(C)C.C([Li])CCC.[C:29](=[O:31])=[O:30]>C(OCC)C>[C:1]([O:5][C:6]([NH:8][C:9]1[C:10]([C:29]([OH:31])=[O:30])=[CH:11][C:12]([F:15])=[N:13][CH:14]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
63.67 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C=CC(=NC1)F
Name
Quantity
115 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
1.8 L
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal reaction temperature below −60° C
CUSTOM
Type
CUSTOM
Details
recooled to −78° C.
ADDITION
Type
ADDITION
Details
introduced via a spurge tube with the rate
CUSTOM
Type
CUSTOM
Details
of bubbling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal reaction temperature below −40° C
CUSTOM
Type
CUSTOM
Details
The reaction flask was removed from the bath
ADDITION
Type
ADDITION
Details
The orange mixture was poured into 700 mL of cold dilute aqueous sodium hydroxide (final pH=12.5)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with 2×400 mL of diethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
A sticky precipitate was filtered off
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
A light yellow precipitate was collected by filtration
WASH
Type
WASH
Details
washed with 200 mL of water
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 1 L of 5% aqueous sodium hydroxide
CUSTOM
Type
CUSTOM
Details
Insoluble matter was removed by filtration
CUSTOM
Type
CUSTOM
Details
the two-stage acidification/precipitation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1C(=CC(=NC1)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 36.9 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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